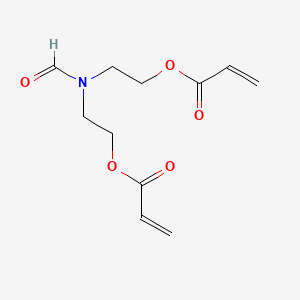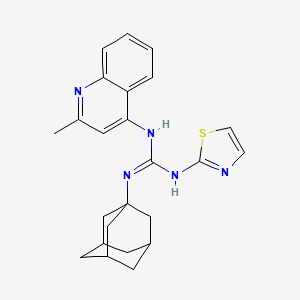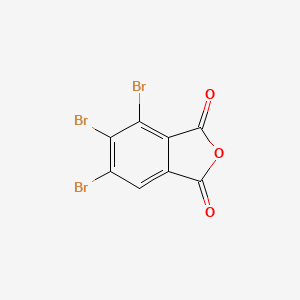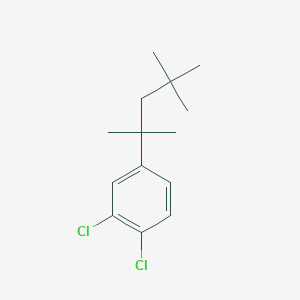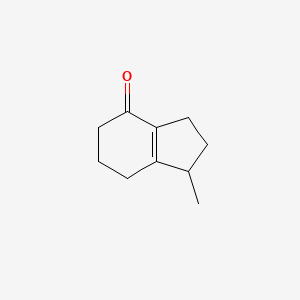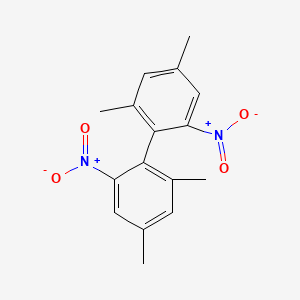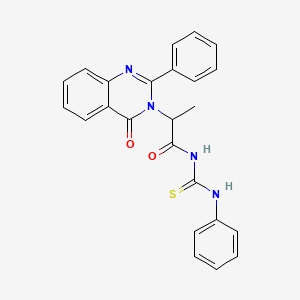
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of phenyl and thiourea groups further enhances its chemical properties and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Propionyl Group: The propionyl group is introduced through acylation reactions, often using propionyl chloride or anhydride in the presence of a base.
Addition of the Phenyl and Thiourea Groups: The final steps involve the addition of phenyl and thiourea groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinazolinone core or the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core can interact with enzymes and receptors, modulating their activity. The phenyl and thiourea groups may enhance binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(p-tolyl)-2-thiourea: Similar structure but with a p-tolyl group instead of a phenyl group.
Urea, 1-(3-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(p-tolyl)-2-thio: Another similar compound with slight variations in the substituents.
Uniqueness
1-(2-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazolinone core, coupled with phenyl and thiourea groups, makes it a versatile compound for various applications.
Propiedades
Número CAS |
72045-68-2 |
|---|---|
Fórmula molecular |
C24H20N4O2S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)propanamide |
InChI |
InChI=1S/C24H20N4O2S/c1-16(22(29)27-24(31)25-18-12-6-3-7-13-18)28-21(17-10-4-2-5-11-17)26-20-15-9-8-14-19(20)23(28)30/h2-16H,1H3,(H2,25,27,29,31) |
Clave InChI |
MFYPBCVFWJUQIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(=S)NC1=CC=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



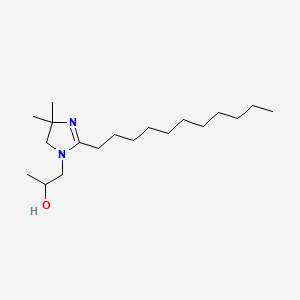
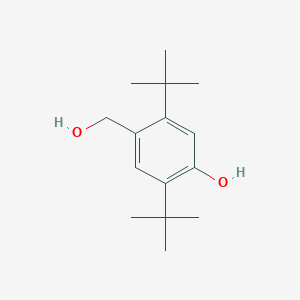
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
